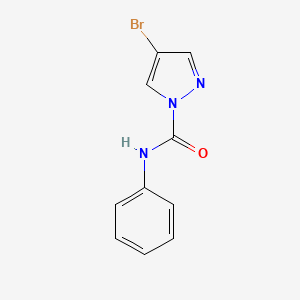![molecular formula C14H18N6OS B5850599 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine, also known as TAP-144, is a novel compound that has been of interest to the scientific community due to its potential applications in various research fields. TAP-144 has been synthesized using a number of methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine acts as a potent and selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is involved in the regulation of motor function, reward, and cognition. Activation of the dopamine D1 receptor by 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways. The exact mechanism by which 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine activates the dopamine D1 receptor is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine is a potent and selective agonist of the dopamine D1 receptor, with an EC50 value of 1.9 nM. 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has also been found to increase the release of dopamine in the striatum, a brain region that is involved in the regulation of motor function and reward. In vivo studies have shown that 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine can induce locomotor activity in rats, suggesting that it may have potential as a psychostimulant. 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has also been found to inhibit the growth of prostate cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine is its potency and selectivity for the dopamine D1 receptor, which makes it a useful tool for studying the role of the dopamine D1 receptor in various physiological and pathological processes. Another advantage is its potential applications in drug discovery and cancer research. However, one limitation of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine is that its mechanism of action is not fully understood, which limits its potential applications in certain research fields.
Orientations Futures
There are several future directions for research on 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine. One direction is to further investigate its mechanism of action and downstream signaling pathways. Another direction is to explore its potential applications in drug discovery and cancer research. Additionally, future studies could investigate the potential side effects of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine and its safety profile in vivo. Overall, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has the potential to be a useful tool in various research fields and warrants further investigation.
Méthodes De Synthèse
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been synthesized using a number of methods, including the reaction of 1-methyl-1H-tetrazol-5-thiol with 4-phenylpiperazine in the presence of a suitable coupling agent. Another method involves the reaction of 1-methyl-1H-tetrazol-5-thiol with 4-phenylpiperazine in the presence of a suitable base. The yield of 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine using these methods has been reported to be in the range of 80-90%.
Applications De Recherche Scientifique
1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been found to have potential applications in various research fields, including neuroscience, drug discovery, and cancer research. In neuroscience, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been shown to be a potent and selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has also been found to have potential applications in drug discovery, as it can be used as a lead compound for the development of novel drugs targeting the dopamine D1 receptor. In cancer research, 1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine has been shown to inhibit the growth of prostate cancer cells, suggesting that it may have potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-18-14(15-16-17-18)22-11-13(21)20-9-7-19(8-10-20)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZDTFOBDQPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)


![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)


![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)